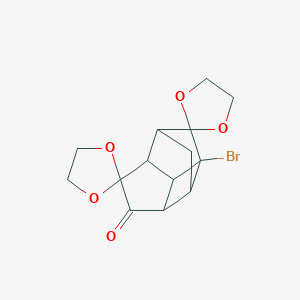![molecular formula C31H50N2O6 B371853 3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone](/img/structure/B371853.png)
3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple tert-butyl and pivaloyl groups, which contribute to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as azetidinones and dioxinones, followed by their coupling under controlled conditions. Common reagents used in these reactions include tert-butyl lithium, pivaloyl chloride, and isopropylamine. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Post-reaction purification steps, such as recrystallization and chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the isopropylimino group, where nucleophiles like amines or thiols replace the isopropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require mild heating and the presence of a base like triethylamine.
Major Products Formed
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or activators. The presence of multiple functional groups enables interactions with various biological targets, making it a valuable tool in biochemical studies.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic properties. Research focuses on their ability to modulate biological pathways involved in diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
作用机制
The mechanism of action of 3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylphenol: Known for its use as an antioxidant in industrial applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): Widely used as a food additive and in cosmetics for its antioxidant properties.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: Utilized in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
Compared to these similar compounds, 3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone stands out due to its complex structure and the presence of multiple functional groups
属性
分子式 |
C31H50N2O6 |
|---|---|
分子量 |
546.7g/mol |
IUPAC 名称 |
3-[2,4-ditert-butyl-5-(2,2-dimethylpropanoyl)-6-oxo-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-propan-2-yl-4-propan-2-yliminoazetidin-2-one |
InChI |
InChI=1S/C31H50N2O6/c1-17(2)32-24-30(23(36)28(11,12)13,25(37)33(24)18(3)4)31(29(14,15)16)38-21(27(8,9)10)19(22(35)39-31)20(34)26(5,6)7/h17-18H,1-16H3 |
InChI 键 |
YBWZIPXMMDIXFE-UHFFFAOYSA-N |
SMILES |
CC(C)N=C1C(C(=O)N1C(C)C)(C(=O)C(C)(C)C)C2(OC(=C(C(=O)O2)C(=O)C(C)(C)C)C(C)(C)C)C(C)(C)C |
规范 SMILES |
CC(C)N=C1C(C(=O)N1C(C)C)(C(=O)C(C)(C)C)C2(OC(=C(C(=O)O2)C(=O)C(C)(C)C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-Bromospiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-4'-amine](/img/structure/B371770.png)
![Dimethyl 2-(1-bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)malonate](/img/structure/B371772.png)
![1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol](/img/structure/B371773.png)
![5'-bromo-9'-methyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)](/img/structure/B371774.png)
![(1'-Bromospiro{1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane}-4-yl)(phenyl)methanone](/img/structure/B371775.png)
![4,7-Dibromospiro(tricyclo[5.2.1.0~2,6~]decane-10,2'-[1,3]-dioxolane)-3-one](/img/structure/B371778.png)
![(2-Iodo-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)methyl acetate](/img/structure/B371780.png)
![N,N'-bis{1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-yl}urea](/img/structure/B371781.png)
![6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione](/img/structure/B371784.png)
![N,N'-bis{spiro(1-bromopentacyclo[3.3.1.0~2,4~.0~3,7~.0~6,8~]nonane-9,2'-[1,3]-dioxolane)-3-yl}urea](/img/structure/B371786.png)

![Methyl 1-([1,1'-biphenyl]-4-ylcarbonyl)-3-phenyl-2-aziridinecarboxylate](/img/structure/B371789.png)
![Diphenyl[1-(1-phenylethyl)-2-azetidinyl]methanol](/img/structure/B371790.png)
![1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene](/img/structure/B371791.png)
